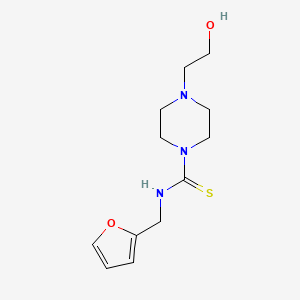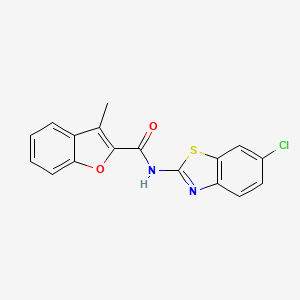
1-(2-methylphenyl)-N-phenylmethanesulfonamide
描述
1-(2-methylphenyl)-N-phenylmethanesulfonamide, commonly known as Methylphenidate, is a psychostimulant drug used to treat attention deficit hyperactivity disorder (ADHD) and narcolepsy. The drug works by increasing the availability of dopamine and norepinephrine in the brain, which helps to improve focus and attention.
科学研究应用
Methylphenidate is widely used in scientific research to study the effects of psychostimulant drugs on the brain. It has been used to investigate the role of dopamine and norepinephrine in attention and motivation, as well as the effects of long-term drug use on the brain. Methylphenidate has also been used in animal studies to investigate the effects of 1-(2-methylphenyl)-N-phenylmethanesulfonamide on behavior and brain function.
作用机制
Methylphenidate works by increasing the availability of dopamine and norepinephrine in the brain. These neurotransmitters are involved in regulating attention, motivation, and reward. By increasing their availability, Methylphenidate helps to improve focus and attention in people with 1-(2-methylphenyl)-N-phenylmethanesulfonamide.
Biochemical and Physiological Effects
Methylphenidate has a number of biochemical and physiological effects on the body. It increases heart rate and blood pressure, and can cause insomnia and loss of appetite. Long-term use of Methylphenidate can lead to tolerance, dependence, and addiction. However, when used as prescribed, Methylphenidate is generally safe and effective for treating this compound.
实验室实验的优点和局限性
Methylphenidate has several advantages for lab experiments. It is a well-studied drug with a known mechanism of action, making it a useful tool for investigating the effects of psychostimulants on the brain. However, Methylphenidate also has limitations. It can be difficult to control for individual differences in drug metabolism and tolerance, and its effects can vary depending on the dose and duration of use.
未来方向
There are several future directions for research on Methylphenidate. One area of interest is the effects of long-term use on the brain and behavior. Another area of interest is the development of new drugs that target the same neurotransmitter systems as Methylphenidate, but with fewer side effects and a lower risk of addiction. Finally, there is a need for more research on the effects of Methylphenidate in different populations, such as children and adolescents, and on its potential use in treating other psychiatric disorders.
Conclusion
In conclusion, 1-(2-methylphenyl)-N-phenylmethanesulfonamide, or Methylphenidate, is a psychostimulant drug used to treat this compound and narcolepsy. It works by increasing the availability of dopamine and norepinephrine in the brain, which helps to improve focus and attention. Methylphenidate has a number of advantages for lab experiments, but also has limitations and potential side effects. Future research on Methylphenidate will help to improve our understanding of its effects on the brain and its potential use in treating other psychiatric disorders.
属性
IUPAC Name |
1-(2-methylphenyl)-N-phenylmethanesulfonamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H15NO2S/c1-12-7-5-6-8-13(12)11-18(16,17)15-14-9-3-2-4-10-14/h2-10,15H,11H2,1H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XISAHGCWNYMUMO-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=CC=C1CS(=O)(=O)NC2=CC=CC=C2 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H15NO2S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
261.34 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。



![methyl 2-{3-[(3,5-dimethyl-4-nitro-1H-pyrazol-1-yl)methyl]phenyl}-9-methylthieno[3,2-e][1,2,4]triazolo[1,5-c]pyrimidine-8-carboxylate](/img/structure/B4689928.png)
![2-cyano-3-[1-(2,4-dimethylphenyl)-2,5-dimethyl-1H-pyrrol-3-yl]-N-(3-methylphenyl)acrylamide](/img/structure/B4689931.png)

![N-{3-[4-(3-chloro-4-fluorophenyl)-1-piperazinyl]propyl}-N'-methylthiourea](/img/structure/B4689941.png)

![methyl 4-(4-bromophenyl)-2-{[(4-fluorophenyl)acetyl]amino}-3-thiophenecarboxylate](/img/structure/B4689953.png)
![5-chloro-N-{3-[N-(9H-xanthen-9-ylcarbonyl)ethanehydrazonoyl]phenyl}-2-thiophenecarboxamide](/img/structure/B4689957.png)
![N-{2-[(2-fluorophenyl)amino]-4'-methyl-4,5'-bi-1,3-thiazol-2'-yl}benzamide](/img/structure/B4689974.png)
![N-[5-(ethoxymethyl)-1,3,4-thiadiazol-2-yl]-4-methoxy-3-nitrobenzamide](/img/structure/B4689977.png)
![2-[4-(2-fluorophenyl)-1-piperazinyl]-N-[1-(4-methylphenyl)ethyl]acetamide](/img/structure/B4689980.png)

![3-({[4-(4-pyridinylmethyl)phenyl]amino}carbonyl)bicyclo[2.2.2]octane-2-carboxylic acid](/img/structure/B4689990.png)
![N-[(1-ethyl-1H-pyrazol-5-yl)methyl]-N-methyl-4-[(4-nitro-1H-pyrazol-1-yl)methyl]benzamide](/img/structure/B4690009.png)
